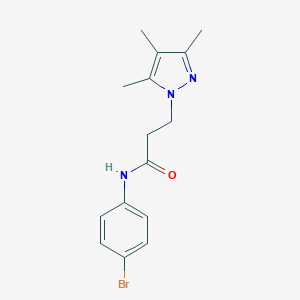
N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a useful research compound. Its molecular formula is C15H18BrN3O and its molecular weight is 336.23g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-bromophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action based on available research findings.
- Molecular Formula : C15H18BrN3O
- Molecular Weight : 336.22692 g/mol
- CAS Number : 957501-97-2
Biological Activity Overview
The compound has shown promising results in various biological assays, particularly in the context of cancer research.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15.63 | Tamoxifen | 10.38 |
| HCT-116 | 12.34 | Doxorubicin | 0.12 |
| A549 | 18.45 | Cisplatin | 5.67 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited comparable or superior activity against MCF-7 cells when compared to established anticancer agents like Tamoxifen and Doxorubicin.
The mechanisms underlying the biological activity of this compound include:
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound leads to an increase in caspase-3/7 activity, indicating the induction of apoptosis in cancer cells.
- Cell Cycle Arrest : The compound has been shown to arrest cell proliferation at the G1 phase in MCF-7 cells, suggesting a disruption in the cell cycle progression.
- Molecular Interactions : Molecular docking studies suggest that the compound forms strong hydrophobic interactions with key amino acid residues in target proteins involved in cancer progression.
Case Studies
A notable case study involved testing this compound on multiple cancer cell lines:
Study Design
- Objective : To evaluate the anticancer efficacy and mechanism of action.
- Methodology : Various concentrations of the compound were applied to MCF-7 and HCT-116 cell lines over 48 hours.
Results
The study found that:
- The compound significantly reduced cell viability in a dose-dependent manner.
- Western blot analysis indicated an upregulation of p53 expression and cleavage of caspase-3, consistent with apoptosis induction.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-10-11(2)18-19(12(10)3)9-8-15(20)17-14-6-4-13(16)5-7-14/h4-7H,8-9H2,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIIMZBHRQEKSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














